
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as POA-T2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of pharmacology and medicinal chemistry.
作用機序
The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammation. This, in turn, may help protect cells from oxidative damage and reduce inflammation, which are both implicated in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may help protect cells from oxidative damage and reduce inflammation. Additionally, this compound has been shown to modulate the activity of certain signaling pathways that are involved in cell growth and survival, which may have implications for the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the major advantages of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Additionally, its relatively simple synthesis method makes it easy to produce in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, more research is needed to optimize the synthesis method for this compound and improve its solubility in water, which may increase its effectiveness in certain applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies, making it a subject of interest for researchers in the field of pharmacology and medicinal chemistry. Its potent antioxidant and anti-inflammatory properties, as well as its potential as a therapeutic agent for the treatment of various diseases, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
合成法
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide can be synthesized through a multistep process that involves the condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminobenzophenone, followed by the reaction of the resulting product with m-tolyl chloroformate. The final product, this compound, is obtained after purification through column chromatography.
科学的研究の応用
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-5-12-20(13-16)28-15-21(27)24-19-11-6-10-18(14-19)23-25-22(26-29-23)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSPPFKSPAPQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

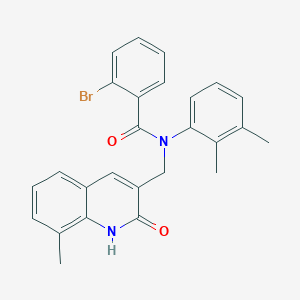


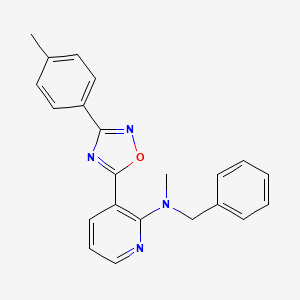
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

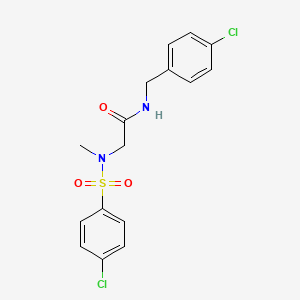
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)
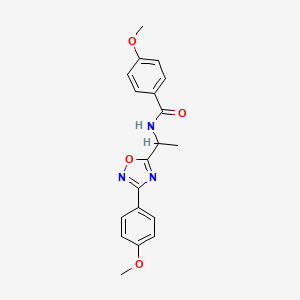
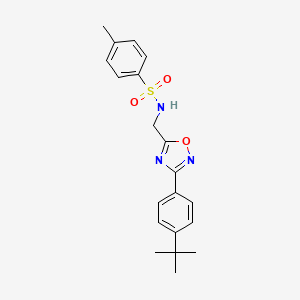

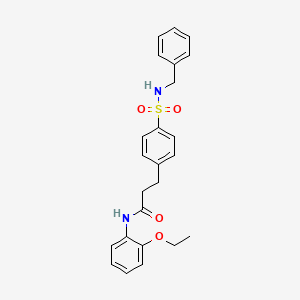
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)